Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide involves the reaction of 1-methyl-2-(phenoxymethyl)benzene with magnesium metal in the presence of a suitable solvent, typically diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium .
Industrial Production Methods
In an industrial setting, the preparation of Grignard reagents is scaled up by using large reactors equipped with efficient stirring mechanisms to ensure proper mixing of the reactants. The reaction is highly exothermic, so temperature control is crucial to prevent runaway reactions .
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Diethyl ether or THF are typically used to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Formed from the reaction with water or other proton donors.
Scientific Research Applications
Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide is used extensively in scientific research for:
Organic Synthesis: Formation of complex organic molecules.
Pharmaceuticals: Synthesis of drug intermediates.
Material Science: Preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action involves the formation of a carbon-magnesium bond, which is highly polarized. This polarization makes the carbon atom nucleophilic, allowing it to attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium Bromide
- Methylmagnesium Chloride
- Ethylmagnesium Bromide
Uniqueness
Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide is unique due to its specific structure, which allows for selective reactions with certain electrophiles, making it a valuable reagent in the synthesis of complex organic molecules .
Biological Activity
The compound Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide is a unique chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound consists of a magnesium ion complexed with 1-methyl-2-(phenoxymethyl)benzene and bromide. The structural formula can be represented as:
This structure suggests potential interactions with biological systems, particularly in the context of pharmacological applications.
Research indicates that the biological activity of magnesium compounds is often linked to their role in enzymatic processes and cellular signaling. Magnesium plays a crucial role in stabilizing ATP, influencing various metabolic pathways. The phenoxymethyl group may enhance the lipophilicity of the compound, facilitating its interaction with cell membranes and biological targets.
Hypoglycemic Effects
Research on related compounds suggests potential hypoglycemic effects. For example, derivatives of phenylpropanoic acid have been shown to reduce blood glucose levels in diabetic mouse models . This indicates that this compound may possess similar properties, potentially acting through mechanisms involving insulin sensitivity or incretin mimetic effects.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of fungal growth | |
Hypoglycemic | Reduction in blood glucose levels | |
Antioxidant | Potential protective effects against oxidative stress |
Case Study 1: Antimicrobial Efficacy
A study investigating MgO NPs synthesized from bacterial cell filtrate demonstrated significant antifungal activity at concentrations as low as 15.36 μg/ml. The nanoparticles caused severe morphological changes in fungal cells, indicating a disruption of cellular integrity .
Case Study 2: Metabolic Effects
In a metabolic study involving phenylpropanoic acid derivatives, compounds showed promising results in reducing insulin resistance and improving lipid metabolism in diabetic mice. These findings suggest that this compound could exert similar metabolic benefits due to its structural characteristics .
Properties
Molecular Formula |
C14H13BrMgO |
---|---|
Molecular Weight |
301.46 g/mol |
IUPAC Name |
magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C14H13O.BrH.Mg/c1-12-7-5-6-8-13(12)11-15-14-9-3-2-4-10-14;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
NUOVWFYZPHRPNB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
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